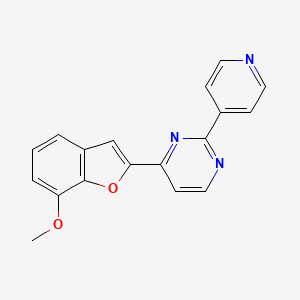

4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine

Descripción

4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 7-position, fused to a pyrimidine ring, and further linked to a pyridinyl moiety. This structure combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for their ability to engage in π-π interactions and hydrogen bonding, often critical for binding to biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Propiedades

IUPAC Name |

4-(7-methoxy-1-benzofuran-2-yl)-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-22-15-4-2-3-13-11-16(23-17(13)15)14-7-10-20-18(21-14)12-5-8-19-9-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATYZUGZEQATTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NC(=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Methoxylation: Introduction of the methoxy group at the 7th position of the benzofuran ring using methanol and a suitable catalyst.

Formation of the Pyrimidine Ring: This involves the condensation of a suitable diamine with a diketone or equivalent precursor.

Coupling with Pyridine: The final step involves coupling the pyrimidine ring with a pyridine derivative under conditions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at positions ortho or para to the nitrogen atoms in the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

Oxidation: Products may include 4-(7-formyl-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine.

Reduction: Products may include 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-dihydropyridinyl)pyrimidine.

Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mecanismo De Acción

The mechanism of action of 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine with key analogs, focusing on structural features, substituents, and inferred biological relevance based on evidence:

Key Structural and Functional Insights:

Aromatic Systems: The target compound’s benzofuran-pyrimidine-pyridinyl scaffold mirrors the heteroaromatic frameworks of BAY80-6946 and GDC-0980, which are validated kinase inhibitors. The pyridinyl group may act as a bioisostere for morpholino or other amine-containing substituents, facilitating ATP-binding pocket interactions .

Substituent Effects :

- The 7-methoxy group on benzofuran could improve solubility compared to more lipophilic analogs like 5403-72-5, which features alkyl chains. Methoxy groups are common in kinase inhibitors (e.g., BAY80-6946) for balancing hydrophobicity and hydrogen-bonding capacity .

Biological Target Implications :

- While AS252424 targets PI3Kγ via its thiazolidinedione moiety, the target compound’s pyrimidine-pyridinyl system may favor broader kinase inhibition, akin to GDC-0980’s dual PI3K/mTOR activity .

Synthetic Considerations :

- highlights synthetic routes for pyrimidine derivatives, suggesting that the target compound could be synthesized via cross-coupling or nucleophilic substitution, similar to other analogs in the table .

Research Findings and Hypotheses

- Kinase Inhibition Potential: The structural resemblance to BAY80-6946 and GDC-0980 supports a hypothesis that the target compound may inhibit PI3K/mTOR pathways. Computational docking studies would be needed to validate this .

- Selectivity Challenges : Unlike AS252424, which is selective for PI3Kγ, the target compound’s lack of a thiazolidinedione group may reduce selectivity, necessitating structural optimization .

- Pharmacokinetic Profile : The methoxy and pyridinyl groups may confer favorable absorption and distribution properties compared to alkyl-heavy analogs like 5403-72-5, which likely exhibit high tissue retention but poor solubility .

Actividad Biológica

4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine, a compound with the chemical formula C18H13N3O2 and CAS number 866131-47-7, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by a complex structure that integrates both benzofuran and pyrimidine moieties. Its molecular weight is approximately 303.31 g/mol. The presence of the methoxy group on the benzofuran ring and the pyridine substitution plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

- Antiviral Activity :

- Antibacterial and Antifungal Properties :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, which is critical for its anticancer effects. This is often mediated through the modulation of key regulatory proteins involved in cell proliferation.

- Apoptosis Induction : Increased levels of caspase activity have been observed in treated cancer cells, suggesting that the compound promotes apoptosis through intrinsic pathways .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a favorable profile:

- Bioavailability : The oral bioavailability was reported to be around 31.8%, indicating good absorption characteristics following oral administration .

- Clearance Rates : The compound exhibited a clearance rate of approximately 82.7 mL/h/kg post intravenous administration, which suggests moderate systemic exposure post-administration .

Safety Profile

Toxicological assessments indicate that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a potentially safe therapeutic index for further development .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : In mouse models infected with influenza A virus, administration of the compound resulted in significant survival benefits and reduced viral loads compared to controls .

- In Vitro Studies : The cytotoxic effects on cancer cell lines were confirmed through various assays measuring cell viability and apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.